molecular formula C16H14F2N2O B2986271 N-((5-cyclopropylpyridin-3-yl)methyl)-2,6-difluorobenzamide CAS No. 2034312-59-7

N-((5-cyclopropylpyridin-3-yl)methyl)-2,6-difluorobenzamide

Katalognummer B2986271
CAS-Nummer: 2034312-59-7
Molekulargewicht: 288.298
InChI-Schlüssel: CZVVBXXWKVNERK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((5-cyclopropylpyridin-3-yl)methyl)-2,6-difluorobenzamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as CP-690,550 and is a selective inhibitor of Janus kinase 3 (JAK3). JAK3 is an enzyme that plays a crucial role in the signaling pathways of cytokines, which are important for immune system function. CP-690,550 has been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis.

Wissenschaftliche Forschungsanwendungen

Kinesin Spindle Protein Inhibition

A study on the discovery of AZD4877, a novel kinesin spindle protein (KSP) inhibitor, highlights the process of identifying compounds with significant biochemical potency and suitable pharmaceutical properties for clinical development in cancer treatment (Theoclitou et al., 2011). This research exemplifies the importance of structure-activity relationship analysis in the development of potential anticancer agents.

Molecular Structure and Antioxidant Activity

Research involving the structural analysis and antioxidant activity of a novel phthalide derivative demonstrates the utility of X-ray diffraction, IR spectroscopy, and quantum chemical computation in characterizing novel compounds (Yılmaz et al., 2020). This type of study could be relevant for compounds with potential antioxidant applications.

Antimicrobial Screening

The synthesis and antimicrobial screening of thiazole and thiazolidine derivatives showcase the process of discovering new therapeutic interventions for microbial diseases (Desai et al., 2013). It underscores the ongoing search for novel compounds that can serve as the basis for developing new antibiotics.

Electrospray Mass Spectrometry

A study on the electrospray and collision-induced dissociation (CID) fragmentation spectra of N-linked carbohydrates derivatized at the reducing terminus provides insights into the analytical techniques used for characterizing complex organic molecules (Harvey, 2000). Such methodologies could be applicable in the analysis of compounds like N-((5-cyclopropylpyridin-3-yl)methyl)-2,6-difluorobenzamide for understanding their properties and interactions.

Wirkmechanismus

Target of Action

The primary targets of N-[(5-cyclopropylpyridin-3-yl)methyl]-2,6-difluorobenzamide are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it is challenging to determine the specific biochemical pathways that N-[(5-cyclopropylpyridin-3-yl)methyl]-2,6-difluorobenzamide affects . Once the targets are identified, it will be possible to map out the downstream effects on various biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-[(5-cyclopropylpyridin-3-yl)methyl]-2,6-difluorobenzamide are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or how much of the compound reaches its site of action in the body.

Result of Action

The molecular and cellular effects of N-[(5-cyclopropylpyridin-3-yl)methyl]-2,6-difluorobenzamide’s action are currently unknown . These effects will become clearer once the compound’s targets and mode of action are identified.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how N-[(5-cyclopropylpyridin-3-yl)methyl]-2,6-difluorobenzamide interacts with its targets and performs its function .

Eigenschaften

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O/c17-13-2-1-3-14(18)15(13)16(21)20-8-10-6-12(9-19-7-10)11-4-5-11/h1-3,6-7,9,11H,4-5,8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVVBXXWKVNERK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-2,6-difluorobenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.